Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride
Description
Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C15H21BrN2O2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, an amino group, and a bromophenyl substituent
Properties
IUPAC Name |
tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2.ClH/c1-15(2,3)20-14(19)18-9-12(17)8-13(18)10-4-6-11(16)7-5-10;/h4-7,12-13H,8-9,17H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRHGSHJPXYRGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=CC=C(C=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the bromophenyl group and the tert-butyl ester group. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Hydrolysis reactions typically require acidic or basic conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the bromophenyl group can yield various substituted derivatives, while hydrolysis of the tert-butyl ester group produces the corresponding carboxylic acid .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride has been studied for its potential as an anticancer agent. Research indicates that derivatives of pyrrolidine compounds exhibit significant growth inhibition in various cancer cell lines. For instance, certain analogs have demonstrated potency at concentrations as low as 10 µM while sparing non-tumorigenic cells .
Case Study: Anticancer Activity
A study focused on the compound's interaction with polo-like kinase 1 (Plk1), a target in cancer therapy. Inhibitors derived from similar scaffolds showed promise in preclinical models, indicating that this compound could be a valuable addition to anticancer drug discovery pipelines .
Biological Research
The compound's structural features allow it to interact with various biological pathways. Its amino group and bromophenyl substituent can modulate enzyme activity and receptor interactions, making it useful for studying biological mechanisms related to diseases like cancer and inflammation .
Biological Activity Summary:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits growth in cancer cell lines |
| Enzyme Modulation | Interacts with specific enzymes affecting metabolic pathways |
| Receptor Interaction | Potential to modulate receptor activity involved in immune responses |
Material Science
In addition to its biological applications, this compound is being explored for use in developing novel materials due to its unique chemical properties. Its ability to form stable complexes can be leveraged in creating advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and bromophenyl substituent can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate: A similar compound with a different stereochemistry.
(2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate: A related compound with a hydroxymethyl group instead of a bromophenyl group.
Uniqueness
Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride (CAS No. 2241130-41-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
The molecular formula of this compound is C15H21BrN2O2·HCl. It features a pyrrolidine ring, an amino group, and a bromophenyl substituent, making it structurally significant for various biological applications. The compound can be synthesized through several methods involving the formation of the pyrrolidine ring followed by the introduction of the bromophenyl group and tert-butyl ester.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The amino group and bromophenyl substituent can modulate the activity of various molecular targets, which is crucial for its potential therapeutic applications. For instance, the compound may influence pathways involved in cancer cell proliferation and immune response modulation .
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer activities. For example, certain analogs have shown potent growth inhibition in cancer cell lines while sparing non-tumorigenic cells at concentrations as low as 10 µM. These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics .
Immunomodulatory Effects
Research has demonstrated that this compound can enhance immune responses by modulating interactions between immune checkpoints such as PD-1/PD-L1. In a study involving mouse splenocytes, compounds similar to this compound were able to rescue immune cells significantly, highlighting its potential as an immunotherapeutic agent .
Case Studies
Research Applications
This compound is being explored for various applications:
- Drug Development : As a lead compound in the synthesis of more complex molecules with targeted biological activities.
- Biological Pathway Studies : Its structural characteristics make it suitable for studying specific biological pathways related to cancer and immune responses.
- Material Science : The compound's properties may also be exploited in developing novel materials with specific functionalities .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
